molecular formula C8H7NO3 B13612918 (2S)-2-(3-nitrophenyl)oxirane

(2S)-2-(3-nitrophenyl)oxirane

Cat. No.: B13612918
M. Wt: 165.15 g/mol
InChI Key: VVZFDVJTIOLMKC-MRVPVSSYSA-N
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Description

(2S)-2-(3-nitrophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-nitrophenyl)oxirane typically involves the epoxidation of (2S)-2-(3-nitrophenyl)ethene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-nitrophenyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Aminophenyl oxirane: Formed from the reduction of the nitro group.

    Substituted oxiranes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-(3-nitrophenyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-(3-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-nitrophenyl)oxirane: Similar structure but with the nitro group at the para position.

    (2S)-2-(2-nitrophenyl)oxirane: Similar structure but with the nitro group at the ortho position.

    (2S)-2-(3-chlorophenyl)oxirane: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness

(2S)-2-(3-nitrophenyl)oxirane is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct chemical properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

(2S)-2-(3-nitrophenyl)oxirane

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1

InChI Key

VVZFDVJTIOLMKC-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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